叔丁基((1-苄基吡咯烷-3-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

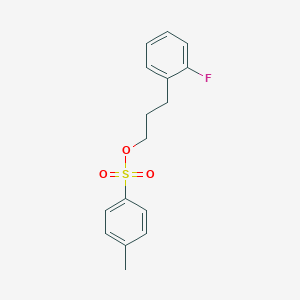

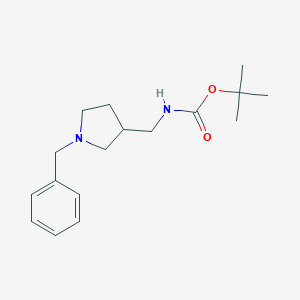

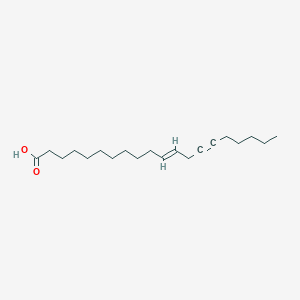

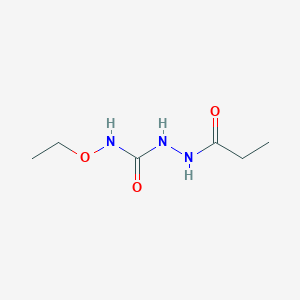

Tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many bioactive molecules, and is functionalized with a benzyl group and a tert-butyl carbamate protecting group. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

Synthesis Analysis

The synthesis of tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and related compounds has been explored in several studies. An efficient seven-step process starting from itaconic acid ester has been designed to synthesize this compound, which is characterized by its simplicity, cost-efficiency, and environmental friendliness . The process involves protection and deprotection steps, which are crucial for the functionalization of the pyrrolidine ring. Other related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, have been synthesized through multi-step processes involving acylation, nucleophilic substitution, and reduction, highlighting the versatility of tert-butyl carbamate as a protecting group .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various analytical techniques. For instance, synthetic and crystallographic studies of related carbamate compounds have provided insights into their conformation and crystal packing, which are stabilized by hydrogen bonding and π-π stacking interactions . These studies are essential for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are known to participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The enantioselective synthesis of related compounds using key steps like iodolactamization further illustrates the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The benzyl and pyrrolidine groups contribute to the compound's ability to engage in π-π interactions and hydrogen bonding, which can be crucial for its biological activity. The synthesis of these compounds often requires careful consideration of reaction conditions to maintain the integrity of the sensitive functional groups 10.

科学研究应用

合成和化学性质

合成过程:这种化合物已通过一个高效的七步过程从顺丁二酸酯开始合成。这个过程以简单、成本效益和环保而闻名 (Geng Min, 2010)。

晶体结构和分子相互作用:对氨基甲酸酯衍生物的研究,包括叔丁基((1-苄基吡咯烷-3-基)甲基)氨基甲酸酯,已经探索了它们的晶体结构。这些研究详细描述了分子间相互作用的性质,如氢键和卤素键,有助于形成三维分子结构 (U. Das et al., 2016)。

金属化和烷基化研究:研究已经检验了叔丁基氨基甲酸酯衍生物在氮和硅之间发生金属化的能力。这个过程高效,并可用于制备α-官能化的α-氨基硅烷 (S. Sieburth等,1996)。

催化反应:已进行了关于Cu(I)催化的[3+2]环加成涉及叔丁基氨基甲酸酯衍生物的研究。这项研究有助于理解导致复杂分子结构合成的区域和立体选择性环加成 (Eva Pušavec等,2014)。

在其他化合物合成中的应用

在生物活性化合物合成中的中间体:叔丁基((1-苄基吡咯烷-3-基)甲基)氨基甲酸酯在生物活性化合物合成中作为重要的中间体,展示了它在药物化学中的重要性 (Bingbing Zhao et al., 2017)。

在聚合物合成中的应用:研究还探讨了它在新型可聚合抗氧化剂的合成中的应用,表明了它在开发具有增强稳定性和性能的材料中的作用 (Jiang-qing Pan et al., 1998)。

属性

IUPAC Name |

tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408425 |

Source

|

| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |

CAS RN |

155497-10-2 |

Source

|

| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

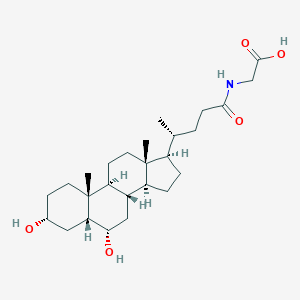

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

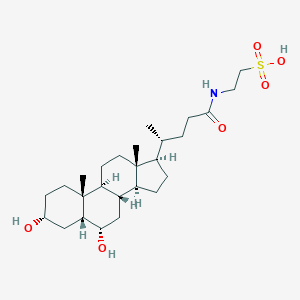

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)